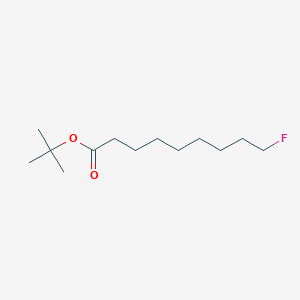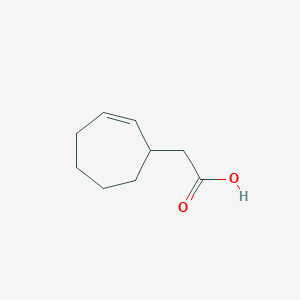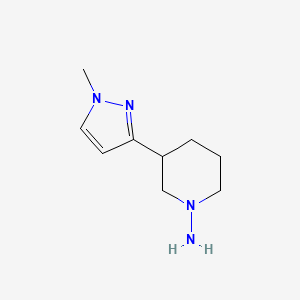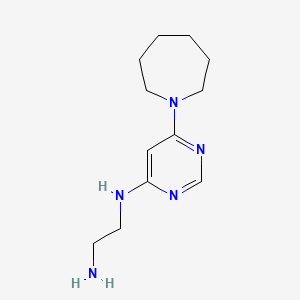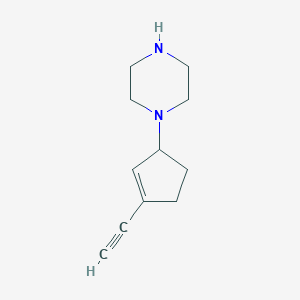
1-(3-Ethynylcyclopent-2-en-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethynylcyclopent-2-en-1-yl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with an ethynyl group attached to a cyclopentene ring, which is further connected to a piperazine moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-(3-Ethynylcyclopent-2-en-1-yl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynylcyclopent-2-en-1-ylamine with piperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
1-(3-Ethynylcyclopent-2-en-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions in the presence of catalysts such as palladium or platinum to yield saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-Ethynylcyclopent-2-en-1-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of 1-(3-Ethynylcyclopent-2-en-1-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethynylcyclopent-2-en-1-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(3-Chloropyridin-2-yl)piperazine: Known for its use in medicinal chemistry as a building block for drug development.
1-(3-Arylbut-2-en-1-yl)piperazine: Studied for its potential anticancer properties.
1-(3-Phenylbut-2-en-1-yl)piperazine: Investigated for its biological activities, including antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific structural features, such as the ethynyl group and cyclopentene ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
1-(3-ethynylcyclopent-2-en-1-yl)piperazine |
InChI |
InChI=1S/C11H16N2/c1-2-10-3-4-11(9-10)13-7-5-12-6-8-13/h1,9,11-12H,3-8H2 |
InChI-Schlüssel |
YTWCPCWOBIFHRA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(CC1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


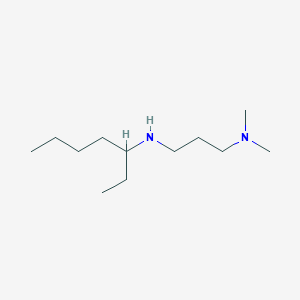
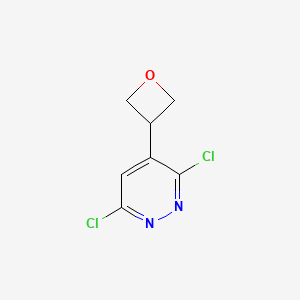
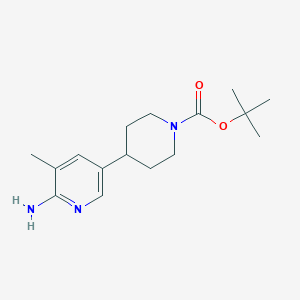

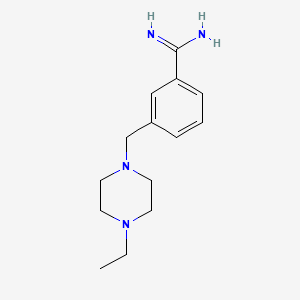

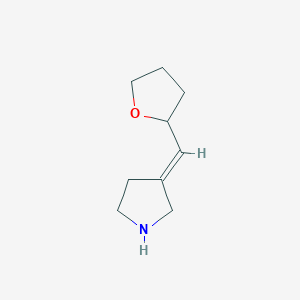
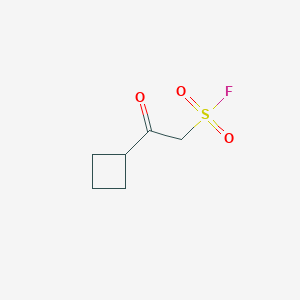
![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)
